

Investigating the antiviral properties of glycyrrhizin against RNA viruses

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Compound Name: Glycyrrhizin

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Glycyrrhizin: A Potent Inhibitor of RNA Viruses - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin, a major active triterpenoid saponin isolated from the roots of licorice plants (*Glycyrrhiza* species), has a long history in traditional medicine. Modern scientific investigation has unveiled its broad-spectrum pharmacological activities, including potent antiviral properties against a range of RNA viruses. This technical guide provides an in-depth overview of the antiviral effects of **glycyrrhizin**, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Antiviral Spectrum and Efficacy

Glycyrrhizin has demonstrated significant inhibitory activity against a variety of RNA viruses, including influenza viruses, coronaviruses (SARS-CoV and SARS-CoV-2), and Hepatitis C Virus (HCV). Its antiviral efficacy is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by

50%. The following tables summarize the in vitro antiviral activity of **glycyrrhizin** against several key RNA viruses.

Table 1: Antiviral Activity of Glycyrrhizin against Coronaviruses

Virus	Cell Line	Assay	EC50	Cytotoxicity (CC50)	Selectivity Index (SI = CC50/EC 50)	Reference
SARS-CoV	Vero	Cytopathic Effect (CPE) Inhibition	300 mg/L (given during and after adsorption)	> 20,000 mg/L	> 67	[1]
SARS-CoV-2	Vero E6	CPE Inhibition	0.44 mg/ml (post-entry)	Not specified	Not specified	[2]
SARS-CoV-2	Vero E6	Endpoint Dilution	Not specified, complete neutralization at 1 mg/ml (post-entry)	> 4 mg/ml	Not specified	[3][4]

Table 2: Antiviral Activity of Glycyrrhizin against Influenza A Virus

Virus Strain	Cell Line	Assay	Key Findings	Reference
H5N1	A549	CPE Reduction	Significant reduction in CPE at 200 µg/ml.[5]	[5]
H5N1	A549	qRT-PCR	Reduced viral RNA in supernatant and cell lysates at 500 µM.[6]	[6]
Influenza A	Human Lung Cells (Hfl-1)	Immunostaining for NP	59% reduction in NP positive cells at 500 µM.[6]	[6]

Table 3: Antiviral Activity of Glycyrrhizin against Hepatitis C Virus (HCV)

Virus	Genotype/System	Cell Line	Assay	EC50	Reference
HCV J6/JFH1		Huh7.5	Immunofluorescence	IC50 of methanol extract: 20.0 µg/mL; chloroform fraction: 8.0 µg/mL.[7]	[7]
HCV	Subgenomic Replicon (Type 2a)	Huh7	Luciferase Reporter Assay	738 µM	[8][9]
HCV-infected hepatocytes		Primary hepatocytes	qRT-PCR	50% reduction in HCV titer at 7 ± 1 µg/ml.[5][10]	[5][10]

Mechanisms of Antiviral Action

Glycyrrhizin exerts its antiviral effects through a multi-pronged approach, targeting both viral and host factors. The primary mechanisms include:

- Inhibition of Viral Entry and Replication: **Glycyrrhizin** has been shown to interfere with the early stages of the viral life cycle, including attachment, penetration, and uncoating.[\[1\]](#)[\[10\]](#) For SARS-CoV-2, it has been suggested to block the interaction between the viral spike protein and the host cell's ACE2 receptor.[\[2\]](#) Furthermore, **glycyrrhizin** can inhibit viral replication by targeting key viral enzymes, such as the main protease (Mpro) of SARS-CoV-2.[\[3\]](#)[\[11\]](#)
- Modulation of Host Signaling Pathways: A significant aspect of **glycyrrhizin**'s antiviral activity is its ability to modulate host cellular signaling pathways that are often hijacked by viruses for their replication and to evade the immune response. Key pathways affected by **glycyrrhizin** include:
 - HMGB1/TLR4-MAPK Pathway: **Glycyrrhizin** can bind to High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule that plays a crucial role in inflammation. By inhibiting HMGB1, **glycyrrhizin** can downregulate the Toll-like receptor 4 (TLR4) mediated signaling cascade, leading to reduced activation of downstream MAPKs (p38, JNK) and subsequent production of pro-inflammatory cytokines.[\[12\]](#)
 - NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and is often activated during viral infections. **Glycyrrhizin** has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[\[12\]](#)[\[13\]](#)
- Induction of Interferon: **Glycyrrhizin** has been reported to enhance the production of interferon-gamma (IFN-γ) in T-cells, a key cytokine in the antiviral immune response.[\[14\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the antiviral properties of **glycyrrhizin**.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic concentration (CC50) of **glycyrrhizin** and to ensure that observed antiviral effects are not due to cell death.

Methodology:

- Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, A549 for influenza, Huh7 for HCV) in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and incubate overnight.
- Compound Treatment: Prepare serial dilutions of **glycyrrhizin** in culture medium. Remove the old medium from the cells and add 100 μ L of the **glycyrrhizin** dilutions to the respective wells. Include a vehicle control (medium without **glycyrrhizin**).
- Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined using non-linear regression analysis.

Plaque Reduction Assay

Purpose: To determine the antiviral efficacy of **glycyrrhizin** by quantifying the reduction in viral plaque formation.

Methodology:

- Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

- Virus and Compound Preparation: Prepare serial dilutions of **glycyrrhizin**. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
- Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-**glycyrrhizin** mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
- Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the corresponding concentrations of **glycyrrhizin**.
- Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
- Plaque Visualization: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet to visualize the plaques.
- Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no **glycyrrhizin**). The EC50 is determined from the dose-response curve.[\[10\]](#)

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

Purpose: To quantify the amount of viral RNA in cell culture supernatants or infected cells treated with **glycyrrhizin**.

Methodology:

- Infection and Treatment: Infect cells with the virus in the presence of varying concentrations of **glycyrrhizin**.
- Sample Collection: At different time points post-infection, collect the cell culture supernatant or lyse the cells to extract total RNA.
- RNA Extraction: Purify viral RNA from the collected samples using a commercial viral RNA extraction kit.

- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
- qPCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe).
- Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations. The results are often expressed as a log reduction in viral load.[11][15]

Western Blotting for Viral Protein Detection

Purpose: To assess the effect of **glycyrrhizin** on the expression of specific viral proteins.

Methodology:

- Infection and Treatment: Infect cells with the virus and treat with different concentrations of **glycyrrhizin**.
- Cell Lysis: At a designated time post-infection, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the viral protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target viral protein.[13][16]

Immunofluorescence Assay for Viral Antigen Detection

Purpose: To visualize the expression and localization of viral antigens within infected cells treated with **glycyrrhizin**.

Methodology:

- Cell Culture and Infection: Grow cells on coverslips in a multi-well plate and infect them with the virus in the presence or absence of **glycyrrhizin**.
- Fixation and Permeabilization: At the desired time point, fix the cells with a fixative like paraformaldehyde and permeabilize them with a detergent such as Triton X-100 to allow antibody entry.
- Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody targeting a specific viral antigen. After washing, incubate with a fluorescently labeled secondary antibody.
- Microscopy: Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. The presence and intensity of fluorescence indicate the expression and localization of the viral antigen.[\[17\]](#)

Reporter Gene Assay

Purpose: To study the effect of **glycyrrhizin** on viral replication or on specific signaling pathways using a quantifiable reporter system.

Methodology:

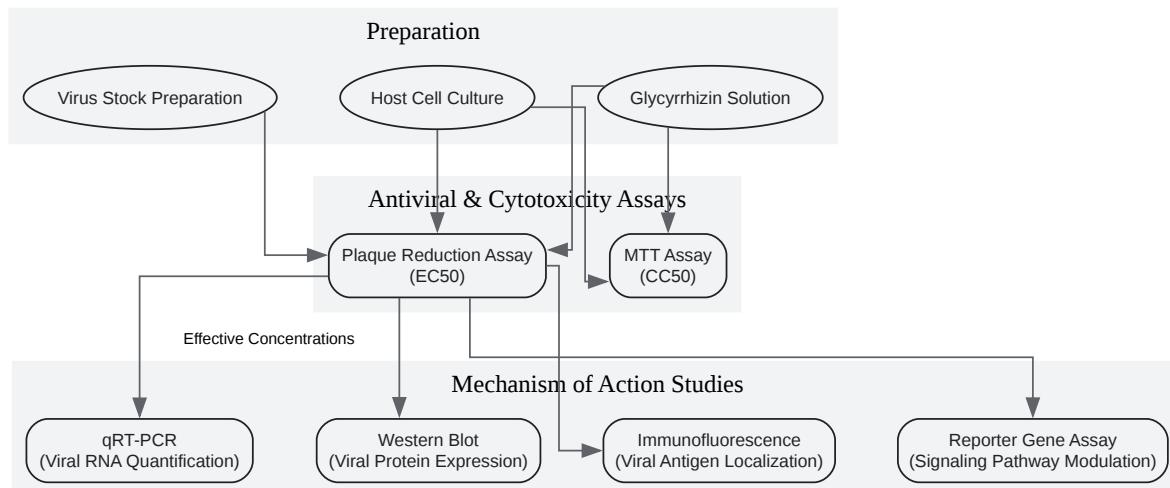
- Assay Setup: Use a cell line that stably expresses a reporter gene (e.g., luciferase or GFP) under the control of a virus-responsive promoter or a promoter for a specific signaling pathway (e.g., NF- κ B).
- Infection/Stimulation and Treatment: Infect the reporter cells with the virus or stimulate the signaling pathway in the presence of various concentrations of **glycyrrhizin**.
- Reporter Gene Measurement: After an appropriate incubation period, measure the reporter gene activity. For luciferase, this involves lysing the cells and measuring luminescence using

a luminometer. For GFP, fluorescence can be measured using a plate reader or visualized by microscopy.

- Data Analysis: The change in reporter gene activity in the presence of **glycyrrhizin** indicates its effect on viral replication or the targeted signaling pathway.[8][9]

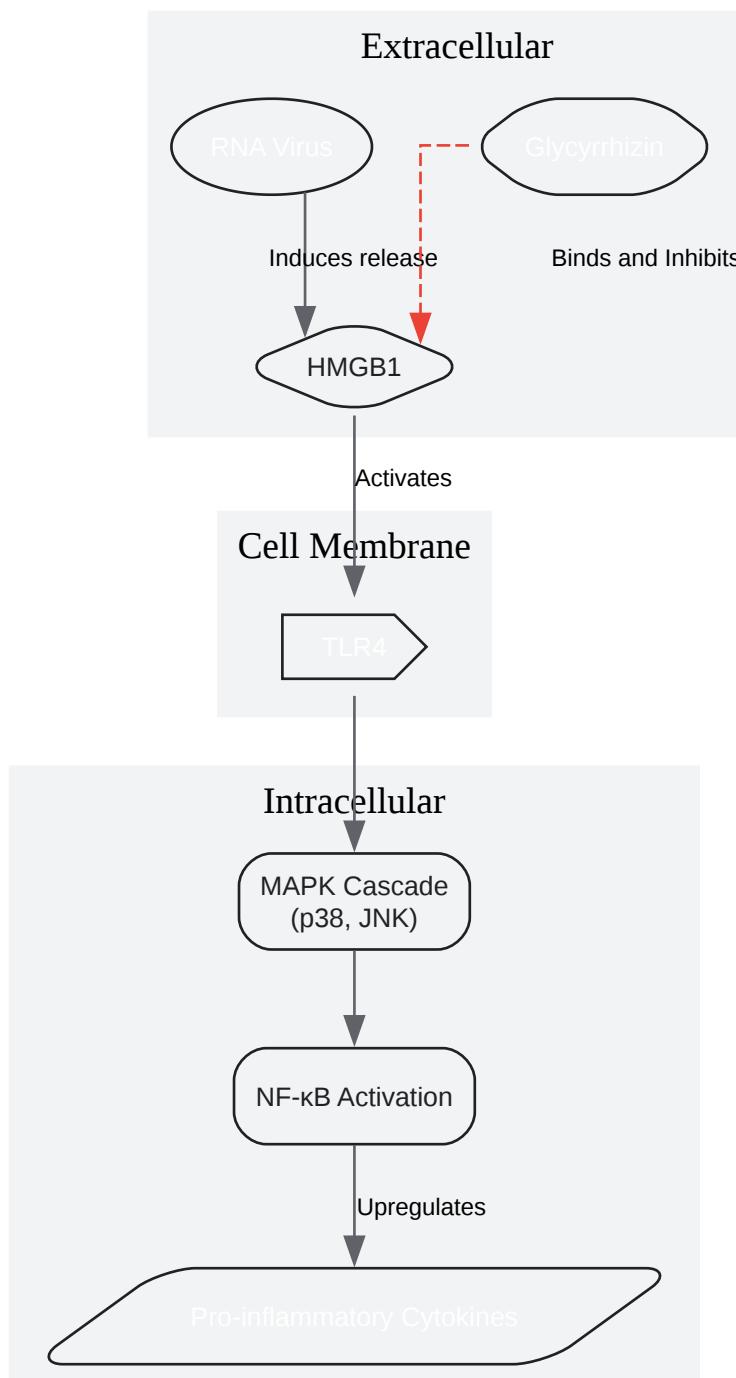
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by **glycyrrhizin** and a general experimental workflow for assessing its antiviral activity.



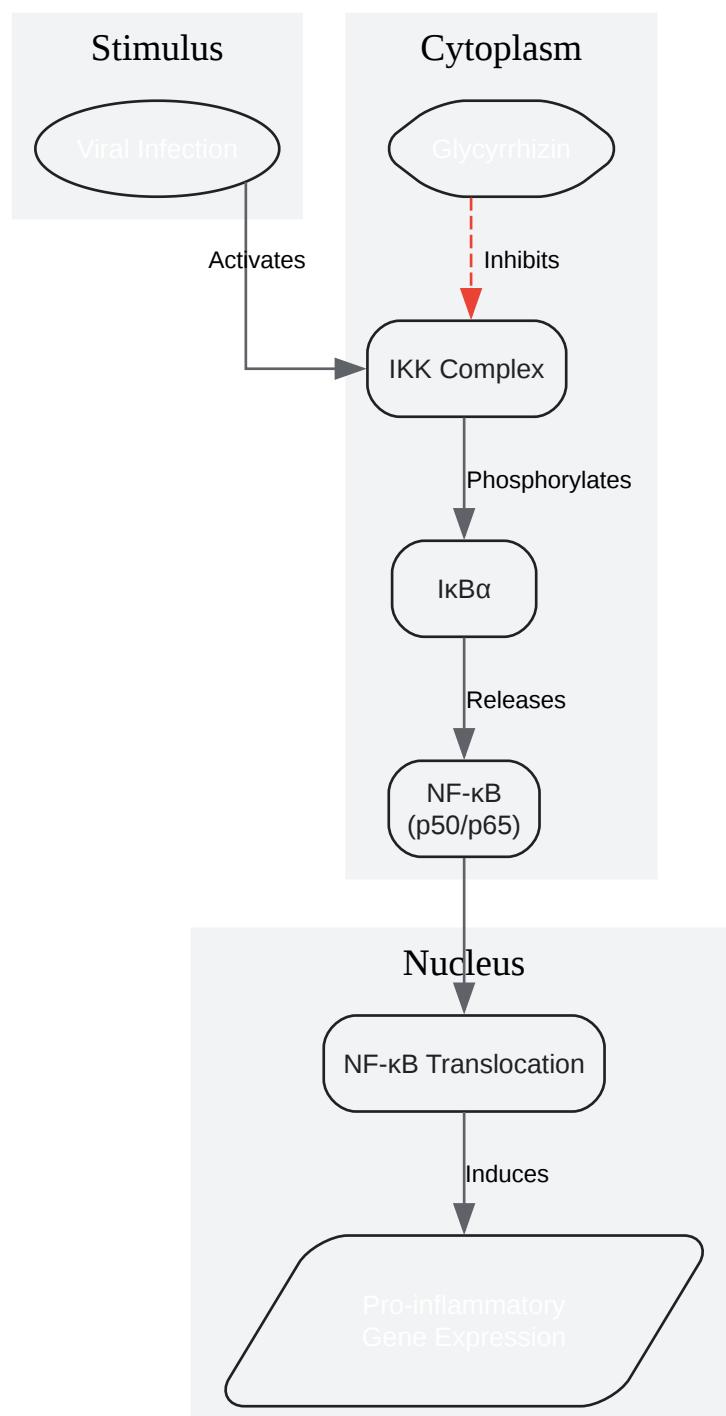
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Caption: General experimental workflow for investigating the antiviral properties of **glycyrrhizin**.



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Caption: **Glycyrrhizin's inhibition of the HMGB1/TLR4-MAPK signaling pathway.**



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Caption: **Glycyrrhizin's inhibitory effect on the NF-κB signaling pathway.**

Conclusion

Glycyrrhizin presents a compelling case as a broad-spectrum antiviral agent against a variety of RNA viruses. Its multifaceted mechanism of action, which includes direct inhibition of viral entry and replication, as well as modulation of key host inflammatory pathways, makes it a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop novel antiviral therapies. Further studies are warranted to fully elucidate its *in vivo* efficacy, safety profile, and potential for combination therapies.

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